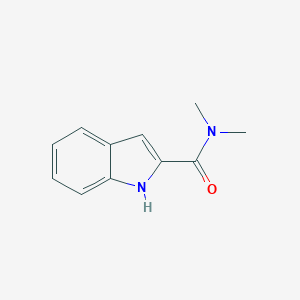

N,N-dimethyl-1H-indole-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13(2)11(14)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVIZFVTRRWODF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324181 | |

| Record name | N,N-dimethyl-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7511-14-0 | |

| Record name | NSC405973 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-dimethyl-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,N-dimethyl-1H-indole-2-carboxamide from Indole-2-carboxylic Acid

Introduction

The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry and drug development, appearing in a multitude of biologically active compounds, including agents with antiproliferative, anti-tubercular, and anti-viral properties.[1][2][3] The N,N-dimethyl derivative, in particular, serves as a crucial building block and a target molecule in various research programs. This guide provides a comprehensive, in-depth technical overview for the synthesis of N,N-dimethyl-1H-indole-2-carboxamide, starting from the readily available indole-2-carboxylic acid.

This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen synthetic strategy, offering field-proven insights for optimization, and providing a robust, self-validating protocol for researchers, scientists, and drug development professionals.

Core Synthetic Strategy: The Logic of Amide Bond Formation

The conversion of a carboxylic acid to an amide is a cornerstone transformation in organic synthesis. However, the direct condensation of a carboxylic acid and an amine is generally inefficient. This is due to a competing acid-base reaction where the amine deprotonates the carboxylic acid to form a non-reactive carboxylate salt.[4] To overcome this kinetic barrier, the carboxylic acid's carbonyl group must be "activated" to render it more electrophilic and susceptible to nucleophilic attack by the amine.

A vast array of coupling reagents has been developed for this purpose, broadly categorized into:

-

Phosphonium Salts: (e.g., PyBOP)[1]

For this guide, we will focus on HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) . HATU is selected for its exceptional efficiency, rapid reaction times, high yields, and its ability to minimize racemization, a critical factor when working with chiral substrates.[7][8][9]

The Mechanism of HATU-Mediated Coupling

The efficacy of HATU stems from its ability to generate a highly reactive OAt-active ester intermediate. The reaction proceeds through a well-defined, multi-step mechanism, which is crucial for understanding reaction optimization and troubleshooting.[7][10]

-

Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the indole-2-carboxylic acid to form a carboxylate anion.[11][12]

-

Initial Activation: The carboxylate anion performs a nucleophilic attack on the electron-deficient guanidinium carbon of HATU.[7][9]

-

Active Ester Formation: This forms an unstable O-acyl(tetramethyl)isouronium salt. The displaced HOAt anion then rapidly attacks this intermediate, yielding the key OAt-active ester and releasing tetramethylurea as a byproduct.[7][11]

-

Amide Formation: The nucleophile, dimethylamine, attacks the activated ester. The pyridine nitrogen in the HOAt leaving group is thought to facilitate this step via a hydrogen-bonded, seven-membered transition state, contributing to the high reaction rates.[7] This step forms the desired N,N-dimethyl-1H-indole-2-carboxamide and regenerates HOAt.

Caption: Figure 1: Mechanism of HATU-Mediated Amide Coupling

Field-Validated Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the stoichiometry and order of addition is critical for achieving high yields and purity.

Materials & Reagents

| Reagent | M.W. | Equivalents | Typical Amount (for 1.0 g acid) |

| Indole-2-carboxylic acid | 161.16 | 1.0 | 1.00 g (6.21 mmol) |

| Dimethylamine hydrochloride | 81.54 | 1.5 | 0.76 g (9.31 mmol) |

| HATU | 380.23 | 1.2 | 2.83 g (7.45 mmol) |

| Triethylamine (TEA) or DIPEA | 101.19 | 5.0 | 4.32 mL (31.0 mmol) |

| N,N-Dimethylformamide (DMF) | - | - | 30 mL |

Note: Triethylamine is used here to both freebase the dimethylamine hydrochloride and act as the base for the coupling.[13] If using free dimethylamine (e.g., a solution in THF), only 2-3 equivalents of DIPEA or TEA are needed.

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow for Synthesis

Step-by-Step Methodology

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add dimethylamine hydrochloride (0.76 g, 9.31 mmol).

-

Solvent and Base: Add anhydrous DMF (30 mL) followed by the dropwise addition of triethylamine (4.32 mL, 31.0 mmol) at room temperature. Stir the resulting mixture for 10 minutes.

-

Addition of Acid: Add indole-2-carboxylic acid (1.00 g, 6.21 mmol) to the stirring solution.

-

Activation with HATU: Add HATU (2.83 g, 7.45 mmol) portion-wise. The mixture may warm slightly and change color.

-

Reaction Monitoring: Allow the solution to stir at room temperature for 4 hours.[13] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.[10][14]

-

Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker of cold (0 °C) water (~200 mL). This will cause the product to precipitate as a solid.[13]

-

Purification: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with additional cold water to remove DMF and water-soluble byproducts.

-

Drying: Air dry the collected solid overnight to afford N,N-dimethyl-1H-indole-2-carboxamide. A high-purity product can often be obtained without further purification, with reported yields up to 95%.[13] If necessary, the product can be further purified by recrystallization or flash column chromatography.

Aqueous Work-Up Rationale

For reactions where the product is not a solid or does not precipitate cleanly, a standard liquid-liquid extraction is required. This process is designed to systematically remove impurities.

-

Dilution: Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).

-

Acid Wash (e.g., 1M Citric Acid): Removes the tertiary amine base (DIPEA/TEA).[14]

-

Base Wash (e.g., 1M NaHCO₃): Removes any unreacted indole-2-carboxylic acid and the HOAt byproduct.[14]

-

Brine Wash (Saturated NaCl): Removes residual water from the organic layer.[14]

Troubleshooting and Expert Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Inactive HATU (hydrolyzed).- Insufficient base.- Poor quality solvent (not anhydrous). | - Use fresh, high-quality HATU.- Ensure stoichiometry of the base is correct, especially when using an amine salt.- Use anhydrous solvents. |

| Guanidinylation Side Product | - The free amine reacts directly with HATU. This is more common if HATU is in excess or if the amine is present during the pre-activation step.[8] | - Pre-activate the carboxylic acid with HATU and base for 10-15 minutes before adding the amine.[15] This ensures the active ester forms first. |

| Difficult Purification | - Water-soluble byproducts (tetramethylurea, HOAt) are trapped in the organic layer. | - Perform the aqueous washes diligently. Multiple washes may be necessary to fully remove these impurities. |

Conclusion

The synthesis of N,N-dimethyl-1H-indole-2-carboxamide from indole-2-carboxylic acid is most effectively achieved through an amide coupling reaction. The use of the uronium salt HATU provides a rapid, high-yielding, and robust method suitable for a wide range of research and development applications. By understanding the underlying mechanism, adhering to a validated experimental protocol, and being aware of potential pitfalls, researchers can reliably and efficiently produce this valuable chemical building block.

References

-

Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

-

Amide Workup - Biofilm Inhibitor Synthesis. University of Lynchburg. [Link]

-

Appendino, G., et al. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. [Link]

-

HATU. Wikipedia. [Link]

-

HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

-

Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PMC. [Link]

-

Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

-

HATU coupling - what's the best order? Reddit. [Link]

-

Amide Coupling - Biofilm Inhibitor Synthesis. University of Lynchburg. [Link]

-

HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC. [Link]

-

Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]

-

Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. RSC Publishing. [Link]

-

Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PMC. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]

-

Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. [Link]

-

2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. ACS Publications. [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

- Process for the preparation of indole derivatives.

Sources

- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Amide Synthesis [fishersci.dk]

- 5. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. HATU - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 12. growingscience.com [growingscience.com]

- 13. N,N-dimethyl-1H-indole-2-carboxamide synthesis - chemicalbook [chemicalbook.com]

- 14. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]

- 15. reddit.com [reddit.com]

An In-depth Technical Guide to the Physicochemical Properties of N,N-dimethyl-1H-indole-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of N,N-dimethyl-1H-indole-2-carboxamide, a key heterocyclic molecule with significant applications in organic synthesis and medicinal chemistry. Understanding these properties is fundamental to its application in drug design, synthesis, and formulation.

Molecular and Chemical Identity

N,N-dimethyl-1H-indole-2-carboxamide is a derivative of indole, a ubiquitous scaffold in biologically active compounds. The presence of the dimethylcarboxamide group at the 2-position of the indole ring significantly influences its chemical reactivity and physical characteristics.

| Property | Value | Source |

| IUPAC Name | N,N-dimethyl-1H-indole-2-carboxamide | [1] |

| CAS Number | 7511-14-0 | [2] |

| Molecular Formula | C₁₁H₁₂N₂O | [1] |

| Molecular Weight | 188.23 g/mol | [1] |

| Canonical SMILES | CN(C)C(=O)C1=CC2=CC=CC=C2N1 | [1] |

| InChIKey | AYVIZFVTRRWODF-UHFFFAOYSA-N | [1] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the unambiguous identification and characterization of N,N-dimethyl-1H-indole-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the indole ring protons and the N,N-dimethyl groups.

-

δ 9.45 (s, 1H): This broad singlet corresponds to the N-H proton of the indole ring.

-

δ 7.69 (dd, J = 8.0, 1.0 Hz, 1H), δ 7.46 (dd, J = 8.2, 0.9 Hz, 1H), δ 7.32 (dd, J = 7.0, 1.2 Hz, 1H), δ 7.16 (ddd, J = 8.0, 7.0, 1.0 Hz, 1H): These signals in the aromatic region are characteristic of the protons on the benzene portion of the indole nucleus.

-

δ 6.88 (dd, J = 2.1, 1.0 Hz, 1H): This signal corresponds to the proton at the 3-position of the indole ring.

-

δ 3.43 (s, 3H), δ 3.27 (s, 3H): These two singlets are assigned to the two methyl groups of the N,N-dimethylamide moiety. The observation of two distinct singlets suggests restricted rotation around the C-N amide bond at room temperature, a common feature of amides.[3]

-

Infrared (IR) Spectroscopy

An experimental IR spectrum for the title compound is not available in the searched results. However, based on its structure and data from related compounds, the following characteristic absorption bands are expected:

-

~3300 cm⁻¹: N-H stretching vibration of the indole ring.

-

~1630 cm⁻¹: C=O stretching vibration of the tertiary amide.

-

~1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic indole ring.

Mass Spectrometry (MS)

While a specific mass spectrum for N,N-dimethyl-1H-indole-2-carboxamide was not found, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be expected to show a prominent [M+H]⁺ ion at m/z 189.1028, corresponding to the molecular formula C₁₁H₁₃N₂O⁺.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various systems, including its suitability for pharmaceutical development.

| Property | Value | Comments and Significance |

| Melting Point | Data not available | The lack of a reported melting point may suggest that the compound is an amorphous solid or has a broad melting range. The physical state of a related compound has been described as an "amorphous powder". |

| Boiling Point | 395.7 °C at 760 mmHg | This high boiling point is indicative of strong intermolecular forces.[4] |

| Flash Point | 193.1 °C | This value is important for assessing the flammability and handling safety of the compound.[4] |

| Solubility | Data not available | The solubility in aqueous and organic solvents is a critical parameter for drug development, affecting formulation and bioavailability. It is anticipated to have low aqueous solubility. |

| logP (Octanol-Water Partition Coefficient) | 2.2 (Predicted) | This predicted value suggests that the compound has moderate lipophilicity, which is often a desirable trait for drug candidates, as it influences membrane permeability and distribution.[1] |

| pKa | Data not available | The pKa would provide insight into the ionization state of the molecule at different pH values. The indole N-H is weakly acidic. |

Synthesis and Reactivity

N,N-dimethyl-1H-indole-2-carboxamide can be synthesized via a straightforward amidation reaction.

Experimental Protocol: Synthesis of N,N-dimethyl-1H-indole-2-carboxamide[3]

-

To a stirred solution of dimethylamine hydrochloride (0.76 g, 9.31 mmol) in 30 mL of N,N-dimethylformamide (DMF) at room temperature under a nitrogen atmosphere, add triethylamine (4.32 mL, 31.0 mmol).

-

Stir the resulting mixture at room temperature for 10 minutes.

-

Add indole-2-carboxylic acid (1.00 g, 6.21 mmol), followed by the coupling agent HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.83 g, 7.45 mmol).

-

Allow the solution to stir at room temperature for 4 hours.

-

Pour the reaction mixture into cold (0 °C) water, which will result in the precipitation of a tan-colored solid.

-

Isolate the solid by filtration, wash it with additional water, and air-dry it overnight to yield N,N-dimethyl-1H-indole-2-carboxamide.

Caption: Synthesis of N,N-dimethyl-1H-indole-2-carboxamide.

Stability and Storage

While specific stability data for N,N-dimethyl-1H-indole-2-carboxamide is not available, general precautions for indole derivatives should be followed.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

-

Stability: Indole derivatives can be susceptible to oxidation and degradation upon exposure to light and air. Therefore, storage in an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Safety and Handling

N,N-dimethyl-1H-indole-2-carboxamide is classified as an irritant. Standard laboratory safety protocols should be strictly adhered to when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Applications and Relevance in Drug Discovery

The indole-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of indole-2-carboxamide have demonstrated a wide range of biological activities, including:

-

Antimicrobial agents

-

Anticancer agents

-

Enzyme inhibitors

N,N-dimethyl-1H-indole-2-carboxamide serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The N,N-dimethylamide moiety can influence the compound's solubility, metabolic stability, and binding interactions with biological targets.

Sources

N,N-dimethyl-1H-indole-2-carboxamide CAS number 7511-14-0

An In-depth Technical Guide to N,N-dimethyl-1H-indole-2-carboxamide (CAS 7511-14-0)

Introduction

N,N-dimethyl-1H-indole-2-carboxamide, identified by CAS number 7511-14-0, is a derivative of indole, one of the most significant heterocyclic scaffolds in medicinal chemistry and natural products.[1] The indole-2-carboxamide core is a "privileged structure," recognized for its broad range of biological and pharmacological activities.[2] This guide provides a comprehensive technical overview of N,N-dimethyl-1H-indole-2-carboxamide, detailing its chemical properties, synthesis, characterization, and the broader context of its applications, tailored for researchers and professionals in drug development and organic synthesis.

Physicochemical and Structural Properties

The fundamental characteristics of a compound are critical for its application in research and development. N,N-dimethyl-1H-indole-2-carboxamide is a solid at room temperature with a molecular formula of C11H12N2O.[3][4][5]

| Property | Value | Source |

| CAS Number | 7511-14-0 | [3][4][5] |

| Molecular Formula | C11H12N2O | [3][4][5][6] |

| Molecular Weight | 188.23 g/mol | [3][5][6][7][8] |

| Exact Mass | 188.09500 Da | [3][6][7] |

| Density | 1.197 g/cm³ | [3] |

| Boiling Point | 395.7°C at 760 mmHg | [3] |

| Flash Point | 193.1°C | [3] |

| LogP | 1.86970 | [3] |

| Refractive Index | 1.644 | [3] |

| SMILES | CN(C)C(=O)c1cc2c([nH]1)cccc2 | [3] |

Synthesis and Mechanistic Considerations

The most direct and common route for synthesizing N,N-dimethyl-1H-indole-2-carboxamide is through the amide coupling of indole-2-carboxylic acid with dimethylamine.[3][9]

The Rationale for Coupling Reagents

A direct reaction between a carboxylic acid and an amine to form an amide typically requires high temperatures (often >100 °C) to overcome the initial, rapid acid-base reaction that forms a non-nucleophilic ammonium carboxylate salt.[10] For complex or thermally sensitive molecules, such conditions are often prohibitive. Chemical coupling agents are employed to facilitate amide bond formation under mild conditions. These reagents work by activating the carboxylic acid, converting the hydroxyl group into a better leaving group, thus making the carbonyl carbon highly susceptible to nucleophilic attack by the amine.[10] Common coupling agents include carbodiimides like DCC and EDC, as well as uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[9][10]

Caption: General workflow for HATU-mediated synthesis.

Detailed Experimental Protocol

The following protocol, adapted from established literature, describes a high-yield synthesis using HATU as the coupling agent.[9]

Materials and Reagents:

-

Indole-2-carboxylic acid (1.00 g, 6.21 mmol)

-

Dimethylamine hydrochloride (0.76 g, 9.31 mmol)

-

Triethylamine (4.32 mL, 31.0 mmol)

-

HATU (2.83 g, 7.45 mmol)

-

Dimethylformamide (DMF, 30 mL)

-

Cold Water (for precipitation)

Procedure:

-

To a stirring solution of dimethylamine hydrochloride in DMF (30 mL) at room temperature under a nitrogen atmosphere, add triethylamine.

-

Stir the resulting mixture at room temperature for 10 minutes.

-

Add indole-2-carboxylic acid to the mixture, followed by the addition of HATU.

-

Allow the resulting solution to stir at room temperature for 4 hours.

-

Pour the reaction mixture into cold (0 °C) water. This will cause the product to precipitate as a tan-colored solid.

-

Isolate the solid via filtration.

-

Wash the collected solid with additional water.

-

Air dry the product overnight.

Expected Outcome:

-

Product: N,N-dimethyl-1H-indole-2-carboxamide

-

Yield: 1.11 g (95%)[9]

Spectroscopic Characterization

Structural confirmation is paramount. The proton NMR (¹H NMR) data provides definitive evidence for the structure of N,N-dimethyl-1H-indole-2-carboxamide.

¹H NMR Data (300 MHz, CDCl₃): [9]

-

δ 9.45 (s, 1H): This singlet corresponds to the proton on the indole nitrogen (N-H). Its downfield shift is characteristic of an acidic proton in a heterocyclic aromatic system.

-

δ 7.69 (dd, J = 8.0, 1.0 Hz, 1H): Aromatic proton on the indole ring.

-

δ 7.46 (dd, J = 8.2, 0.9 Hz, 1H): Aromatic proton on the indole ring.

-

δ 7.32 (dd, J = 7.0, 1.2 Hz, 1H): Aromatic proton on the indole ring.

-

δ 7.16 (ddd, J = 8.0, 7.0, 1.0 Hz, 1H): Aromatic proton on the indole ring.

-

δ 6.88 (dd, J = 2.1, 1.0 Hz, 1H): Aromatic proton at the C3 position of the indole ring.

-

δ 3.43 (s, 3H): Singlet for one of the N-methyl groups.

-

δ 3.27 (s, 3H): Singlet for the second N-methyl group. The presence of two distinct singlets for the methyl groups is due to the restricted rotation around the amide C-N bond, making the two methyl groups chemically non-equivalent.

Applications and Broader Research Context

While N,N-dimethyl-1H-indole-2-carboxamide is a useful synthetic building block, its core scaffold is of immense interest in drug discovery.[11] The indole-2-carboxamide framework has been successfully exploited to develop potent modulators of various biological targets.

-

Antitubercular Agents: Several indole-2-carboxamide derivatives have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[12][13] These compounds are reported to inhibit MmpL3, a transporter essential for building the mycobacterial cell envelope.[12]

-

Cannabinoid Receptor (CB1) Modulators: The indole-2-carboxamide scaffold is the basis for prototypical allosteric modulators of the cannabinoid CB1 receptor, such as ORG27569.[14][15] These compounds can fine-tune receptor signaling without directly competing with endogenous ligands.

-

Anticancer Agents: Researchers have designed and synthesized indole-2-carboxamide derivatives with significant antiproliferative activity.[16] Some have been identified as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2), key targets in cancer therapy.[16]

-

Anti-HIV Agents: Derivatives of the related indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, an enzyme crucial for viral replication.[17]

-

Anti-parasitic Agents: The scaffold has been explored for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[18][19]

Caption: The versatile indole-2-carboxamide scaffold in drug discovery.

Safety and Handling

According to available Safety Data Sheets (SDS), N,N-dimethyl-1H-indole-2-carboxamide requires careful handling in a laboratory setting.[20]

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, impervious clothing, and suitable gloves.[20]

-

Handling: Use in a well-ventilated place. Avoid formation of dust and aerosols. Avoid contact with skin and eyes.[20]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[20]

-

Fire-fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[20]

-

First-Aid: In case of contact with eyes or skin, rinse thoroughly with water. If inhaled, move to fresh air.[21]

Toxicological and ecological data for this specific compound are limited.[20] Therefore, discharge into the environment must be avoided, and disposal should be in accordance with local regulations.[20]

Conclusion

N,N-dimethyl-1H-indole-2-carboxamide (CAS 7511-14-0) is a well-defined chemical entity whose true value is illuminated by its context. While its synthesis is straightforward using modern amide coupling techniques, the indole-2-carboxamide scaffold it represents is a cornerstone in contemporary medicinal chemistry. Its proven versatility across multiple therapeutic areas—from infectious diseases to oncology and neurology—ensures that this structural motif will continue to be a fertile ground for the development of novel therapeutics. This guide serves as a foundational resource for scientists engaging with this compound and its pharmacologically significant relatives.

References

-

N,N-dimethyl-1H-indole-2-carboxamide SDS, 7511-14-0 Safety Data Sheets. ECHEMI. .

-

Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PubMed Central. .

-

1H-Indole-2-carboxamide,N,N-dimethyl- | CAS#:7511-14-0. Chemsrc. .

-

N,N-dimethyl-1H-indole-2-carboxamide synthesis. ChemicalBook. .

-

Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. .

-

Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC - NIH. .

-

1H-Indole-2-carboxamide,N,N-dimethyl- | 7511-14-0. Appchem. .

-

Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry (RSC Publishing). .

-

Safety Data Sheet. AK Scientific, Inc. .

-

Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PMC - NIH. .

-

7511-14-0 N,N-dimethyl-1H-indole-2-carboxamide DTXSID90324181. CATO Reference Materials. .

-

SAFETY DATA SHEET. Fisher Scientific. .

-

SAFETY DATA SHEET. Thermo Fisher Scientific. .

-

Buy Online CAS Number 7511-14-0. TRC | LGC Standards. .

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH. .

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. .

-

Polycyclic Compounds. CymitQuimica. .

-

N,N-dimethyl-1H-indole-2-carboxamide AldrichCPR. Sigma-Aldrich. .

-

N,N-dimethyl-1H-indole-2-carboxamide | C11H12N2O | CID 347338. PubChem. .

-

1H-Indole-2-carboxamide. Sigma-Aldrich. .

-

N′,N′-Dimethylindole-2-carboxamide | CAS 7511-14-0. Santa Cruz Biotechnology. .

-

Safety data sheet. CPAchem. .

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. .

-

Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. RSC Publishing. .

-

N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. MDPI. .

-

Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. PubMed. .

-

Design, synthesis and biological activities of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidemal growth factor receptor inhibitors and anticancer agents. Semantic Scholar. .

-

Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Waseda University. .

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. .

-

Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). ACS Publications. .

-

Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. .

-

Amide synthesis by acylation. Organic Chemistry Portal. .

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. .

Sources

- 1. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. 1H-Indole-2-carboxamide,N,N-dimethyl | CAS#:7511-14-0 | Chemsrc [chemsrc.com]

- 4. appchemical.com [appchemical.com]

- 5. 7511-14-0 | | CATO参考物质 [en.cato-chem.com]

- 6. Buy Online CAS Number 7511-14-0 - TRC - N’,N’-Dimethylindole-2-carboxamide | LGC Standards [lgcstandards.com]

- 7. N,N-dimethyl-1H-indole-2-carboxamide | C11H12N2O | CID 347338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. N,N-dimethyl-1H-indole-2-carboxamide synthesis - chemicalbook [chemicalbook.com]

- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 11. cymitquimica.com [cymitquimica.com]

- 12. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. echemi.com [echemi.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

Introduction: The Indole-2-Carboxamide as a Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to N,N-dimethyl-1H-indole-2-carboxamide Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

The indole ring system is a cornerstone of medicinal chemistry, frequently described as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1] Its structural resemblance to the amino acid tryptophan allows it to participate in various interactions within protein binding sites. Within this broad class, the indole-2-carboxamide moiety has emerged as a particularly versatile and fruitful template for the development of novel therapeutic agents.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the N,N-dimethyl-1H-indole-2-carboxamide core and its analogs. We will move beyond simple recitation of facts to explore the causality behind synthetic choices, the logic of structure-activity relationships (SAR), and the vast therapeutic landscape these compounds inhabit. From antimicrobial and antiviral agents to multi-target kinase inhibitors for cancer, the indole-2-carboxamide scaffold demonstrates remarkable pharmacological diversity.

Part I: The Chemistry of Indole-2-Carboxamides: Synthesis and Characterization

The construction and verification of any potential therapeutic agent are the foundational pillars upon which its biological evaluation rests. The synthesis of indole-2-carboxamides is primarily an exercise in mastering amide bond formation, a ubiquitous transformation in medicinal chemistry.

Section 1.1: Foundational Synthetic Strategies

The most direct and widely employed method for synthesizing N,N-dimethyl-1H-indole-2-carboxamide and its analogs is the coupling of a parent indole-2-carboxylic acid with a desired amine. The choice of coupling reagent is critical and is dictated by factors such as substrate sensitivity, desired yield, and cost. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole), and DCC (N,N'-Dicyclohexylcarbodiimide) are commonly used.[1][2][3]

The rationale for using these reagents is to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. This facilitates nucleophilic attack by the amine. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material.[2][3]

Experimental Protocol 1: General Synthesis of an N-Substituted Indole-2-Carboxamide via HATU Coupling

This protocol is a representative example for synthesizing indole-2-carboxamides, valued for its high yields and mild reaction conditions.[2]

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the desired amine hydrochloride (1.5 equivalents) in anhydrous Dimethylformamide (DMF).

-

Expertise & Experience: Using the hydrochloride salt of the amine is common for stability and ease of handling. Anhydrous solvent is crucial to prevent hydrolysis of the activated intermediate.

-

-

Base Addition: Add a tertiary amine base like triethylamine (5 equivalents) to the stirring solution. Stir for 10-15 minutes at room temperature.

-

Causality: This step deprotonates the amine hydrochloride in situ, liberating the free amine required for the nucleophilic attack. The excess base ensures complete deprotonation and neutralizes acidic byproducts.

-

-

Carboxylic Acid and Coupling Agent Addition: Add the indole-2-carboxylic acid (1.0 equivalent), followed by the coupling reagent HATU (1.2 equivalents).

-

Causality: HATU reacts rapidly with the carboxylic acid to form a highly reactive activated ester, which is susceptible to aminolysis but relatively stable to hydrolysis.

-

-

Reaction Monitoring: Allow the solution to stir at room temperature for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up and Isolation: Pour the reaction mixture into cold water. This typically causes the product to precipitate.

-

Trustworthiness: This step serves a dual purpose: it quenches the reaction and separates the often water-insoluble organic product from the water-soluble DMF and reagent byproducts.

-

-

Purification: Isolate the solid product by filtration, wash with water, and dry. If further purification is needed, recrystallization or column chromatography on silica gel is performed.[4]

Section 1.2: Structural Elucidation and Validation

Confirming the structure and purity of the synthesized compounds is a non-negotiable step.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable. Key diagnostic signals in ¹H NMR include a singlet for the indole N-H proton (often broad and downfield, > δ 9.0 ppm), a signal for the amide N-H (if present), and characteristic aromatic signals for the indole core.[5] For N,N-dimethyl derivatives, two singlets for the non-equivalent methyl groups are often observed due to restricted rotation around the amide C-N bond.[2]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRESI-MS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺).[5][6]

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity.[4]

Part II: The Diverse Bio-Pharmacological Landscape

The true value of the indole-2-carboxamide scaffold lies in its broad spectrum of biological activities. By modifying substituents on the indole ring (positions 1, 3, 4, 5, 6, 7) and on the carboxamide nitrogen, researchers have developed potent and selective agents for a multitude of diseases.

Section 2.1: Antimicrobial Applications

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Indole-2-carboxamides have emerged as a promising chemotype in this arena.

-

Antitubercular Activity: Phenotypic screening against Mycobacterium tuberculosis (Mtb) has identified indole-2-carboxamides as a potent class of antitubercular agents.[7] Structure-activity relationship (SAR) studies revealed that lipophilicity is positively correlated with potency. For instance, adding alkyl groups to a cyclohexyl moiety on the amide nitrogen significantly improved activity.[7] However, this also decreased aqueous solubility, a common challenge in drug development. Lead candidates like 39 and 41 from one study showed excellent in vitro activity and favorable oral pharmacokinetics in rodents, demonstrating their potential.[7]

-

Antimalarial Activity: A high-throughput screen against the Plasmodium falciparum parasite identified an indole-2-carboxamide hit.[8] Optimization of this scaffold led to derivatives with enhanced potency (IC50 ~0.3 µM) and improved metabolic stability.[8] Mechanistic studies suggest these compounds interfere with the homeostasis of the parasite's digestive vacuole. A key challenge, however, is the observed cross-resistance with strains expressing the P. falciparum chloroquine resistance transporter (PfCRT), indicating that overcoming efflux pump mechanisms is critical for future development.[8]

-

Antiviral Activity: Derivatives of this scaffold have been identified as novel inhibitors of neurotropic alphaviruses, such as the Western Equine Encephalitis Virus (WEEV).[9] SAR studies have focused on modifying the indole N-substituent and the terminal amide group to improve potency and metabolic stability, leading to preclinical candidates that confer protection in mouse models of infection.[9]

Section 2.2: Antiproliferative and Oncological Applications

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Indole-2-carboxamides have been successfully designed as multi-target kinase inhibitors.

Derivatives have shown potent antiproliferative activity against various cancer cell lines by inhibiting key signaling proteins like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), BRAFV600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6][10] The ability to inhibit multiple nodes in oncogenic signaling pathways can lead to a more robust and durable anti-cancer response.

| Compound ID | Target(s) | GI₅₀ / IC₅₀ (nM) | Cancer Cell Line(s) | Reference |

| 5d | Not specified (Apoptotic) | GI₅₀: 1050 | A-549, Panc-1, MCF-7 | [5] |

| 5e | Not specified (Apoptotic) | GI₅₀: ~1000 | A-549, Panc-1, MCF-7 | [5] |

| Va | EGFR, BRAFV600E | IC₅₀: 71 (EGFR), 77 (BRAF) | NCI-60 Panel | [6][10] |

| Ve | EGFR, BRAFV600E | IC₅₀: 85 (EGFR), 80 (BRAF) | NCI-60 Panel | [6][10] |

| Tricyclic Analog | Not specified | Moderate Activity | Pediatric Glioma | [11] |

Section 2.3: Modulators of Receptors and Ion Channels

The structural versatility of the indole-2-carboxamide core allows it to target complex membrane proteins, including ion channels and G-protein coupled receptors.

-

TRPV1 Agonists: The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key player in pain and inflammation signaling. Indole-2-carboxamides have been investigated as novel TRPV1 agonists, acting as structural analogs of capsaicin.[4] The goal is to develop agents with improved analgesic and anti-inflammatory profiles.

-

Cannabinoid Receptor Ligands: Inspired by synthetic cannabinoids, researchers have synthesized tricyclic indole-2-carboxamides that act as ligands for cannabinoid receptors (CB1 and CB2).[11] Interestingly, one study evaluating these compounds for antitumor activity against pediatric glioma cells found that the activation of cannabinoid receptors did not necessarily correlate with the antitumor effects, suggesting an alternative mechanism of action may be at play.[11]

Part III: Future Directions and Conclusion

The N,N-dimethyl-1H-indole-2-carboxamide scaffold and its analogs represent a rich and pharmacologically diverse area of medicinal chemistry. The extensive body of research highlights its "privileged" nature, with successful applications spanning infectious diseases, oncology, and neurology.

The primary challenges that remain are the optimization of drug metabolism and pharmacokinetic (DMPK) properties. Issues such as low aqueous solubility and high metabolic clearance are frequently encountered hurdles that must be addressed through careful medicinal chemistry strategies.[7][12]

The future of this chemical class lies in leveraging the vast existing SAR data to design next-generation compounds with enhanced target specificity, improved physicochemical properties, and novel mechanisms of action. As our understanding of disease biology deepens, the versatility of the indole-2-carboxamide core ensures it will remain a valuable and highly adaptable scaffold for the discovery of new medicines.

References

- N,N-dimethyl-1H-indole-2-carboxamide synthesis - ChemicalBook. (URL: )

- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. (URL: )

- Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.

- Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews. (URL: )

- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry. (URL: )

- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.

- Indole-2-carboxamides Optimization for Antiplasmodial Activity.

- Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. (URL: )

- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer

- Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication.

- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents.

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. N,N-dimethyl-1H-indole-2-carboxamide synthesis - chemicalbook [chemicalbook.com]

- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews [chemistryviews.org]

- 12. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of N,N-dimethyl-1H-indole-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-1H-indole-2-carboxamide, a derivative of the privileged indole scaffold, is a molecule of significant interest in medicinal chemistry and drug discovery. The indole ring system is a core structural motif in numerous biologically active compounds, and its functionalization allows for the fine-tuning of pharmacological properties. The N,N-dimethyl-1H-indole-2-carboxamide structure, in particular, has been explored in the development of novel therapeutic agents.[1][2] A thorough understanding of its structural and electronic properties is paramount for rational drug design and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this and other organic molecules.

This technical guide provides a comprehensive analysis of the spectroscopic data of N,N-dimethyl-1H-indole-2-carboxamide. It is designed to serve as a practical resource for researchers, offering not only the spectral data itself but also a detailed interpretation and the scientific rationale behind the experimental methodologies.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of N,N-dimethyl-1H-indole-2-carboxamide features a bicyclic indole ring system, with a carboxamide group at the 2-position. The amide nitrogen is substituted with two methyl groups.

// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.6!"]; C3 [label="C", pos="1.2,-0.6!"]; C3a [label="C", pos="0,-1.2!"]; C4 [label="C", pos="-1.2,-1.8!"]; C5 [label="C", pos="-2.4,-1.2!"]; C6 [label="C", pos="-2.4,0!"]; C7 [label="C", pos="-1.2,0.6!"]; C7a [label="C", pos="0,1.2!"]; C8 [label="C", pos="2.4,1.2!"]; O9 [label="O", pos="2.4,2.4!"]; N10 [label="N", pos="3.6,0.6!"]; C11 [label="C", pos="4.8,1.2!"]; C12 [label="C", pos="3.6,-0.6!"];

// Hydrogen nodes H_N1 [label="H", pos="-0.6,-0.3!"]; H_C3 [label="H", pos="1.8,-1.2!"]; H_C4 [label="H", pos="-1.2,-2.8!"]; H_C5 [label="H", pos="-3.4,-1.8!"]; H_C6 [label="H", pos="-3.4,0.3!"]; H_C7 [label="H", pos="-1.2,1.6!"]; H_C11_1 [label="H", pos="5.4,0.6!"]; H_C11_2 [label="H", pos="4.8,2.2!"]; H_C11_3 [label="H", pos="5.4,1.8!"]; H_C12_1 [label="H", pos="3.0,-1.2!"]; H_C12_2 [label="H", pos="4.2,-1.2!"]; H_C12_3 [label="H", pos="3.6,-0.9!"];

// Bonds N1 -- C7a; C7a -- C7; C7 -- C6; C6 -- C5; C5 -- C4; C4 -- C3a; C3a -- N1; C3a -- C3; C3 -- C2; C2 -- C7a; C2 -- C8; C8 -- O9 [style=double]; C8 -- N10; N10 -- C11; N10 -- C12; N1 -- H_N1; C3 -- H_C3; C4 -- H_C4; C5 -- H_C5; C6 -- H_C6; C7 -- H_C7; C11 -- H_C11_1; C11 -- H_C11_2; C11 -- H_C11_3; C12 -- H_C12_1; C12 -- H_C12_2; C12 -- H_C12_3;

}

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR

A standard and reliable protocol for acquiring a ¹H NMR spectrum of a small organic molecule like N,N-dimethyl-1H-indole-2-carboxamide is as follows:

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[3] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[4]

-

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

-

Data Acquisition: A standard pulse sequence is used to acquire the free induction decay (FID). The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: The FID is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

subgraph "cluster_SamplePrep" { label = "Sample Preparation"; style = "filled"; color = "#E8F0FE"; node [style=filled]; dissolve [label="Dissolve 5-25 mg of sample\nin deuterated solvent"]; transfer [label="Transfer to\nNMR tube"]; }

subgraph "cluster_Acquisition" { label = "Data Acquisition"; style = "filled"; color = "#E6F4EA"; node [style=filled]; instrument [label="Place sample in\nNMR spectrometer"]; acquire [label="Acquire FID using\nappropriate pulse sequence"]; }

subgraph "cluster_Processing" { label = "Data Processing"; style = "filled"; color = "#FCE8E6"; node [style=filled]; ft [label="Fourier Transform\nof FID"]; correction [label="Phase and Baseline\nCorrection"]; analysis [label="Spectral Analysis"]; }

dissolve -> transfer; transfer -> instrument; instrument -> acquire; acquire -> ft; ft -> correction; correction -> analysis; }

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of N,N-dimethyl-1H-indole-2-carboxamide in CDCl₃ at 300 MHz displays the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.45 | s | 1H | N1-H |

| 7.69 | dd (J = 8.0, 1.0 Hz) | 1H | C7-H |

| 7.46 | dd (J = 8.2, 0.9 Hz) | 1H | C4-H |

| 7.32 | dd (J = 7.0, 1.2 Hz) | 1H | C5-H or C6-H |

| 7.16 | ddd (J = 8.0, 7.0, 1.0 Hz) | 1H | C6-H or C5-H |

| 6.88 | dd (J = 2.1, 1.0 Hz) | 1H | C3-H |

| 3.43 | s | 3H | N-CH₃ |

| 3.27 | s | 3H | N-CH₃ |

Source:[5]

Interpretation:

-

Indole NH Proton: The singlet at 9.45 ppm is characteristic of the indole N-H proton.[5] Its downfield shift is due to the deshielding effect of the aromatic ring and its involvement in hydrogen bonding.

-

Aromatic Protons: The signals between 6.88 and 7.69 ppm correspond to the five protons of the indole ring system.[5] The distinct multiplicities (doublet of doublets, triplet of doublets) arise from the coupling between adjacent protons. The specific assignments are based on typical chemical shift ranges and coupling patterns for substituted indoles.

-

N-Methyl Protons: The two singlets at 3.43 and 3.27 ppm, each integrating to three protons, are assigned to the two methyl groups attached to the amide nitrogen.[5] The presence of two distinct singlets suggests restricted rotation around the C-N amide bond, making the two methyl groups chemically non-equivalent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

-

Sample Concentration: A higher concentration of the sample (50-100 mg) is generally required due to the low natural abundance (1.1%) of the ¹³C isotope.[3]

-

Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Acquisition Time: Longer acquisition times or a greater number of scans are often necessary to achieve a good signal-to-noise ratio.

Predicted ¹³C NMR Spectral Data and Interpretation

While a specific experimental ¹³C NMR spectrum for N,N-dimethyl-1H-indole-2-carboxamide was not found in the initial search, a predicted spectrum can be generated based on known chemical shift values for similar indole derivatives.[6]

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Amide Carbonyl) |

| ~136 | C7a |

| ~128 | C3a |

| ~125 | C2 |

| ~122 | C5 |

| ~121 | C6 |

| ~120 | C4 |

| ~111 | C7 |

| ~103 | C3 |

| ~38 | N-CH₃ |

| ~35 | N-CH₃ |

Interpretation:

-

Carbonyl Carbon: The amide carbonyl carbon is expected to appear at the most downfield position (~165 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.

-

Aromatic Carbons: The eight carbons of the indole ring will appear in the aromatic region (approximately 100-140 ppm). The specific chemical shifts are influenced by the substituents and their positions on the ring.

-

N-Methyl Carbons: The two methyl carbons attached to the amide nitrogen are expected to appear in the upfield region (~35-38 ppm). Similar to the ¹H NMR, the potential for two distinct signals exists due to restricted amide bond rotation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: FT-IR (Solid Sample)

For a solid sample like N,N-dimethyl-1H-indole-2-carboxamide, a common and effective method for obtaining an IR spectrum is the KBr pellet technique:

-

Sample Preparation: A small amount of the finely ground sample (1-2 mg) is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.

-

Pellet Formation: The mixture is pressed under high pressure in a die to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. A background spectrum of a blank KBr pellet is typically acquired first and subtracted from the sample spectrum.

subgraph "cluster_SamplePrep" { label = "Sample Preparation"; style = "filled"; color = "#E8F0FE"; node [style=filled]; mix [label="Mix sample with KBr"]; press [label="Press into a pellet"]; }

subgraph "cluster_Acquisition" { label = "Data Acquisition"; style = "filled"; color = "#E6F4EA"; node [style=filled]; background [label="Acquire background\nspectrum (KBr pellet)"]; sample_spec [label="Acquire sample\nspectrum"]; }

subgraph "cluster_Analysis" { label = "Spectral Analysis"; style = "filled"; color = "#FCE8E6"; node [style=filled]; process [label="Process and baseline\ncorrect spectrum"]; interpret [label="Identify characteristic\nabsorption bands"]; }

mix -> press; press -> background; background -> sample_spec; sample_spec -> process; process -> interpret; }

Predicted IR Spectral Data and Interpretation

Based on the functional groups present in N,N-dimethyl-1H-indole-2-carboxamide, the following characteristic absorption bands are expected in its IR spectrum:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Sharp | N-H Stretch (Indole) |

| ~3100-3000 | Medium | C-H Stretch (Aromatic) |

| ~2950-2850 | Medium | C-H Stretch (Aliphatic, N-CH₃) |

| ~1630 | Strong | C=O Stretch (Amide) |

| ~1600, ~1470 | Medium-Weak | C=C Stretch (Aromatic) |

| ~1400 | Medium | C-N Stretch (Amide) |

| ~750 | Strong | C-H Bend (ortho-disubstituted benzene) |

Interpretation:

-

N-H Stretch: The sharp absorption around 3300 cm⁻¹ is a clear indicator of the N-H bond in the indole ring.

-

C=O Stretch: The strong absorption band around 1630 cm⁻¹ is characteristic of the carbonyl group of the tertiary amide.

-

Aromatic C-H and C=C Stretches: The absorptions in the 3100-3000 cm⁻¹ and 1600-1470 cm⁻¹ regions confirm the presence of the aromatic indole ring.

-

Aliphatic C-H Stretch: The bands in the 2950-2850 cm⁻¹ region are due to the C-H stretching vibrations of the two methyl groups.

-

C-N Stretch: The C-N stretching vibration of the amide is expected around 1400 cm⁻¹.

-

C-H Bending: The strong absorption around 750 cm⁻¹ is indicative of the out-of-plane C-H bending of the four adjacent hydrogen atoms on the benzene portion of the indole ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation (molecular ion, M⁺•).[7]

-

Fragmentation: The high energy of the ionization process often causes the molecular ion to fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

subgraph "cluster_Introduction" { label = "Sample Introduction & Vaporization"; style = "filled"; color = "#E8F0FE"; node [style=filled]; introduce [label="Introduce sample"]; vaporize [label="Vaporize sample"]; }

subgraph "cluster_Ionization" { label = "Ionization & Fragmentation"; style = "filled"; color = "#E6F4EA"; node [style=filled]; ionize [label="Bombard with electrons (70 eV)\nto form M⁺•"]; fragment [label="Fragmentation of M⁺•"]; }

subgraph "cluster_Analysis" { label = "Mass Analysis & Detection"; style = "filled"; color = "#FCE8E6"; node [style=filled]; separate [label="Separate ions by m/z"]; detect [label="Detect ions"]; spectrum [label="Generate mass spectrum"]; }

introduce -> vaporize; vaporize -> ionize; ionize -> fragment; fragment -> separate; separate -> detect; detect -> spectrum; }

Predicted Mass Spectrum and Fragmentation

The molecular formula of N,N-dimethyl-1H-indole-2-carboxamide is C₁₁H₁₂N₂O, and its molecular weight is 188.23 g/mol .[8]

Molecular Ion: The mass spectrum is expected to show a molecular ion peak (M⁺•) at m/z = 188.

Key Fragmentation Pathways:

-

Loss of the Dimethylamino Group: A common fragmentation pathway for amides is the cleavage of the C-N bond. This would result in the loss of a dimethylamino radical (•N(CH₃)₂) to give a fragment at m/z = 144 (indole-2-carbonyl cation).

-

Formation of the Indolyl Cation: Cleavage of the bond between the indole ring and the carbonyl group could lead to the formation of an indolyl cation at m/z = 116.

-

Loss of CO: The fragment at m/z = 144 could further lose a molecule of carbon monoxide (CO) to give a fragment at m/z = 116.

-

Formation of the Dimethylaminocarbonyl Cation: Cleavage could also result in the formation of the dimethylaminocarbonyl cation at m/z = 72.

Conclusion

The comprehensive spectroscopic analysis of N,N-dimethyl-1H-indole-2-carboxamide using ¹H NMR, ¹³C NMR, IR, and MS provides a detailed and unambiguous structural characterization of the molecule. Each technique offers complementary information, and together they form a powerful toolkit for the modern chemist. The data and interpretations presented in this guide serve as a valuable reference for researchers working with this compound and other related indole derivatives, facilitating their efforts in synthesis, characterization, and the development of new chemical entities.

References

- [Reference to a relevant scientific article or textbook on indole chemistry]

- [Reference to a spectral database or a publication with similar compound d

- [Reference to a textbook on organic spectroscopy]

- [Reference to a specific publication detailing the synthesis of the title compound]

- [Reference to a general organic chemistry textbook]

-

Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society.[1]

-

Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry.[2]

- [Reference to a relevant scientific article or textbook on NMR spectroscopy]

-

5.4: The 1H-NMR experiment - Chemistry LibreTexts.[4]

-

N,N-dimethyl-1H-indole-2-carboxamide | C11H12N2O | CID 347338 - PubChem.[8]

- [Reference to a relevant scientific article or textbook on IR spectroscopy]

- [Reference to a relevant scientific article or textbook on mass spectrometry]

- [Reference to a general protocol for organic compound characteriz

-

3.1: Electron Ionization - Chemistry LibreTexts.[7]

-

NMR Sample Preparation.[3]

-

N,N-dimethyl-1H-indole-2-carboxamide synthesis - ChemicalBook.[5]

Sources

- 1. indianchemicalsociety.com [indianchemicalsociety.com]

- 2. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 3. N,N-dimethyl-1H-indole-2-carboxamide | 7511-14-0 [chemicalbook.com]

- 4. N-(1-(Aminocarbonyl)-2,2-dimethylpropyl)-1-pentyl-1H-indole-3-carboxamide | C20H29N3O2 | CID 72710773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-dimethyl-1H-indole-2-carboxamide synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 1H-Indole-2-carboxamide,N,N-dimethyl | CAS#:7511-14-0 | Chemsrc [chemsrc.com]

- 8. N,N-dimethyl-1H-indole-2-carboxamide | C11H12N2O | CID 347338 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Emergence of a Privileged Scaffold

An In-Depth Technical Guide to the Discovery and History of Indole-2-Carboxamides

The indole nucleus is one of the most ubiquitous and significant heterocyclic scaffolds in medicinal chemistry, found in a vast array of natural products and synthetic bioactive molecules.[1][2] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged structure." Within this class, derivatives functionalized at the C-2 position, particularly with a carboxamide moiety, have carved out a remarkable history. The indole-2-carboxamide core combines the rich biology of the indole ring with the hydrogen bonding capabilities of the amide group, creating a versatile template for drug design.[2][3] This guide provides a technical deep-dive into the discovery, synthetic evolution, and therapeutic applications of indole-2-carboxamides, tracing their journey from chemical curiosities to potent clinical candidates across multiple disease areas.

Part 1: Foundational Chemistry - The Synthesis of a Scaffold

The accessibility of a chemical scaffold is paramount to its exploration in drug discovery. The synthesis of indole-2-carboxamides has evolved from classical methods to more sophisticated and efficient modern techniques.

Classical Synthetic Approaches

The most direct and widely used method for synthesizing indole-2-carboxamides involves the coupling of an indole-2-carboxylic acid with a desired amine.[4] This foundational approach relies on the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Causality of Experimental Choice: The carboxylic acid itself is not reactive enough to readily form an amide bond with an amine under mild conditions. Therefore, a "coupling reagent" is employed. Reagents like 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) or dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive activated ester intermediate.[4][5] This intermediate is then readily attacked by the amine, forming the thermodynamically stable amide bond and releasing the coupling agent byproduct. The inclusion of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards product formation.[5]

The necessary indole-2-carboxylic acid precursors are often prepared through established named reactions like the Fischer Indole Synthesis or the Hemetsberger–Knittel synthesis, which construct the indole ring itself from simpler starting materials like arylhydrazines and pyruvates.[5][6][7]

Experimental Protocol: General Amide Coupling for Indole-2-Carboxamide Synthesis

This protocol represents a standard, self-validating system for the synthesis of a wide range of indole-2-carboxamide derivatives.

Objective: To synthesize an N-substituted indole-2-carboxamide from the corresponding indole-2-carboxylic acid and amine.

Materials:

-

Substituted Indole-2-carboxylic acid (1.0 eq)

-

Substituted Amine (1.0 - 1.2 eq)

-

HATU (1.2 eq) or other suitable coupling reagent

-

DIPEA (2.0 - 3.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the indole-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

-

Add the amine (1.2 eq) to the solution, followed by DIPEA (3.0 eq).

-

In a separate container, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting carboxylic acid.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash is critical to remove any unreacted acidic starting material and acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure indole-2-carboxamide.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[6]

Evolution of Synthetic Strategy

While amide coupling remains a workhorse, newer methods have emerged. For instance, palladium-catalyzed reactions have been developed for the ortho-amidation of indole-3-carboxylic acids, where the carboxyl group acts as a deciduous directing group, leading to the formation of indole-2-carboxamides in a one-pot C-H functionalization and decarboxylation process.[4] These advanced methods offer alternative routes with different functional group tolerances.

Caption: General workflow for indole-2-carboxamide synthesis.

Part 2: A Scaffold of Diverse Bioactivity - Key Therapeutic Discoveries

The true value of the indole-2-carboxamide scaffold was unlocked through phenotypic screening campaigns and rational design, revealing its potent activity against a wide range of biological targets.

Antitubercular Agents: Targeting the Mycobacterial Cell Wall

A major breakthrough for indole-2-carboxamides came from their identification as a promising new class of antituberculosis agents.[8]

-

Discovery: Initial discovery stemmed from phenotypic screening of small molecule libraries against Mycobacterium tuberculosis (Mtb), which identified an indole-2-carboxamide hit with low micromolar potency.[8][9] This hit, however, suffered from poor metabolic stability and low aqueous solubility, necessitating a comprehensive medicinal chemistry optimization campaign.[5][8]

-

Mechanism of Action: These compounds were later found to inhibit the mycobacterial membrane protein large 3 (MmpL3).[7][10] MmpL3 is an essential transporter responsible for translocating trehalose monomycolate (TMM), a key precursor for mycolic acid synthesis, across the inner membrane.[7][10] By inhibiting MmpL3, indole-2-carboxamides disrupt the formation of the outer mycomembrane, a structure critical for the survival and pathogenicity of Mtb. This specific targeting of a mycobacterial pathway explains their selectivity and lack of activity against gram-positive or gram-negative bacteria.[7]

Caption: MoA of antitubercular indole-2-carboxamides.

-

Structure-Activity Relationship (SAR): Extensive SAR studies revealed key determinants for potency and pharmacokinetic properties.[5][8]

-

Indole Core: Electron-withdrawing substitutions, particularly chloro or fluoro groups at the 4- and 6-positions, significantly improved metabolic stability without compromising potency.[5]

-

Amide Substituent: A bulky, lipophilic group is generally favored for potent Mtb activity. N-cyclohexyl amides were found to be highly active. Attaching alkyl groups (e.g., methyl) to the cyclohexyl ring further enhanced potency, though it often reduced solubility.[5][8]

-

Table 1: SAR Summary of Antitubercular Indole-2-Carboxamides

| Compound Ref. | Indole Ring Substitution | Amide Substituent | Mtb MIC (nM) | Key Insight |

|---|---|---|---|---|

| Hit Compound (1) | Unsubstituted | Cyclohexyl | ~1000 | Initial hit with moderate potency but high clearance.[5][8] |

| Optimized (9) | Unsubstituted | 4,4-dimethylcyclohexyl | 79 | Alkyl groups on cyclohexyl ring boost potency.[5] |

| Lead (39) | 4,6-dichloro | 4,4-dimethylcyclohexyl | < 78 | Halogenation improves metabolic stability.[5][8] |

| Lead (41) | 4-chloro, 6-fluoro | 4,4-dimethylcyclohexyl | < 78 | Combination of halogens maintains potency and stability.[5][8] |

These optimization efforts led to the discovery of potent lead candidates like compounds 39 and 41 , which demonstrated favorable oral pharmacokinetics and in vivo efficacy in rodent models of tuberculosis.[5][8]

Oncology: Dual-Target Kinase Inhibitors

The indole-2-carboxamide scaffold has also proven effective in the realm of oncology, with derivatives showing potent antiproliferative activity.

-

Discovery and Mechanism: Rational design has led to the synthesis of indole-2-carboxamides that act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[6] This multi-target approach is a valuable strategy for complex diseases like cancer, potentially overcoming the resistance mechanisms associated with highly selective single-target agents.[6] The antiproliferative effects are mediated through the induction of apoptosis, as evidenced by the activation of caspases 3, 8, and 9, and an increase in Cytochrome C levels in cancer cell lines.[6]

-

SAR Insights: In a series of 3-methyl-indole-2-carboxamides, the nature of the substituent on the N-phenethyl tail was found to be critical for activity.

-

Compounds bearing a terminal morpholine or 2-methylpyrrolidine group on the phenethyl tail displayed the most potent activity against a panel of cancer cell lines (A549 lung, MCF-7 breast, Panc-1 Pancreatic, and HT-29 colon).[6]

-

For example, compound 5e (with a 2-methylpyrrolidin-1-yl group) was found to be the most potent, with an average GI₅₀ of 0.95 µM and an EGFR inhibitory IC₅₀ of 93 nM, comparable to the reference drug erlotinib.[6]

-

Table 2: Antiproliferative Activity of Selected Indole-2-Carboxamides

| Compound Ref. | N-Phenethyl Tail Substitution (R₄) | Mean GI₅₀ (µM) vs. 4 Cell Lines | EGFR IC₅₀ (nM) |

|---|---|---|---|

| 5a | Unsubstituted | 3.70 | >1000 |

| 5d | 4-morpholin-4-yl | 1.05 | 89 |

| 5e | 4-(2-methylpyrrolidin-1-yl) | 0.95 | 93 |

| Doxorubicin | (Reference) | 1.13 | N/A |